3-(Propane-1-sulfonyl)-propan-1-ol
Description
3-(Propane-1-sulfonyl)-propan-1-ol: is an organic compound that contains a sulfonyl group attached to a propane chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
3-propylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-5-10(8,9)6-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMZFKJKKOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propane-1-sulfonyl)-propan-1-ol typically involves the reaction of propane-1-sulfonic acid with appropriate reagents. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3). The mixture is then irradiated at 80°C in a microwave synthesizer, followed by rapid cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Propane-1-sulfonyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: 3-(Propane-1-sulfonyl)-propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for identifying active sites in enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry: In industrial applications, this compound can be used in the production of surfactants, detergents, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(Propane-1-sulfonyl)-propan-1-ol exerts its effects involves the interaction of its sulfonyl group with target molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can inhibit or enhance the function of the target molecules, depending on the context.
Comparison with Similar Compounds
1-Propanesulfonyl chloride: Similar in structure but contains a chloride group instead of a hydroxyl group.
Sulfonyl fluorides: These compounds have a sulfonyl group attached to a fluoride, offering different reactivity and stability.
Uniqueness: 3-(Propane-1-sulfonyl)-propan-1-ol is unique due to its hydroxyl group, which provides additional reactivity compared to its chloride or fluoride counterparts. This makes it a versatile compound for various chemical transformations and applications.
Biological Activity
3-(Propane-1-sulfonyl)-propan-1-ol, a sulfonyl alcohol compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 1176457-22-9
- Molecular Formula : C₃H₈O₃S
- Molecular Weight : 136.16 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is believed to exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity : The sulfonyl group can interact with reactive oxygen species (ROS), providing a protective effect against oxidative stress.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties, particularly against breast cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10.5 |
| HeLa (cervical) | 25.0 |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role as an alternative antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
In vitro cytotoxicity assays were performed on MCF-7 breast cancer cells using the MTT assay method. The results demonstrated that the compound induced cytotoxic effects comparable to established chemotherapeutic agents such as Tamoxifen, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on elucidating the biochemical pathways influenced by this compound:
- Oxidative Stress Reduction : The compound has been shown to reduce levels of ROS in treated cells, indicating its role as an antioxidant.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, suggesting a mechanism for its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
